4'-(Trifluoromethyl)flavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one is a compound that belongs to the class of chromones, which are oxygen-containing heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a chromone structure. Chromones are known for their diverse biological activities and therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromone derivatives.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its potential therapeutic benefits in treating various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
- Trifluoromethylpyridine
Uniqueness
2-[4-(Trifluoromethyl)phenyl]-4H-chromen-4-one is unique due to its chromone structure combined with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H9F3O2 |
---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)11-7-5-10(6-8-11)15-9-13(20)12-3-1-2-4-14(12)21-15/h1-9H |
InChI Key |
XISMXQJXDBDZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.